molecular formula C10H9NS2 B8664199 4-(Benzylsulfanyl)-1,3-thiazole CAS No. 89501-98-4

4-(Benzylsulfanyl)-1,3-thiazole

Cat. No. B8664199
CAS RN: 89501-98-4
M. Wt: 207.3 g/mol
InChI Key: RJCKWYCDEXLLET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Benzylsulfanyl)-1,3-thiazole is a useful research compound. Its molecular formula is C10H9NS2 and its molecular weight is 207.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(Benzylsulfanyl)-1,3-thiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Benzylsulfanyl)-1,3-thiazole including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

89501-98-4

Product Name

4-(Benzylsulfanyl)-1,3-thiazole

Molecular Formula

C10H9NS2

Molecular Weight

207.3 g/mol

IUPAC Name

4-benzylsulfanyl-1,3-thiazole

InChI

InChI=1S/C10H9NS2/c1-2-4-9(5-3-1)6-13-10-7-12-8-11-10/h1-5,7-8H,6H2

InChI Key

RJCKWYCDEXLLET-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CSC2=CSC=N2

Origin of Product

United States

Synthesis routes and methods

Procedure details

Benzylmercaptan (24.8 g) was added slowly to a solution of 10.8 g of sodium methoxide in 100 ml ethanol. After 10 minutes, the reaction mixture was heated to 65° C. and a solution of 23.8 g of 4-chlorothiazole [prepared by the method of P. Reynaud et al., Bull. Soc. Chim. France, 1735 (1962)] in 25 ml ethanol was added dropwise. When addition was complete, the reaction mixture was refluxed 36 hours. The reaction mixture was cooled, and the bulk of the solvent evaporated. Cold water (300 ml) was added to the residue, and the aqueous mixture was extracted with 200 ml ether followed by 200 ml methylene chloride. The combined organic solution was washed with brine, dried over magnesium sulfate, filtered and the solvent evaporated. Distillation of the resulting yellow oil gave 15.6 g of 4-(phenylmethylthio)thiazole, bp 122-134 (0.6 mm).
Quantity
24.8 g
Type
reactant
Reaction Step One
Quantity
10.8 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
23.8 g
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.